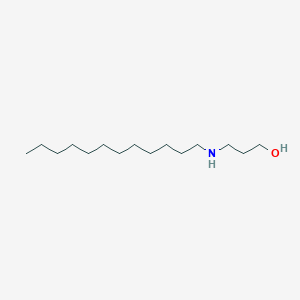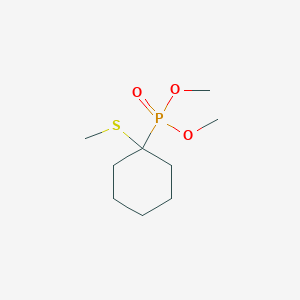
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane is a chemical compound with the molecular formula C9H19O3PS It is characterized by the presence of a dimethoxyphosphoryl group and a methylsulfanyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane typically involves the reaction of cyclohexanone with dimethyl phosphite and methyl mercaptan under controlled conditions. The reaction is usually catalyzed by a base such as sodium methoxide. The process involves the formation of a phosphonate ester intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphoryl group can act as a phosphorylating agent, modifying the activity of enzymes by transferring a phosphate group. The methylsulfanyl group can interact with thiol groups in proteins, affecting their structure and function. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane can be compared with other similar compounds such as:
Malaoxon: Diethyl 2-[(dimethoxyphosphoryl)sulfanyl]succinate, which is used as an insecticide and has similar phosphorylating properties.
Malathion: An organophosphate insecticide with a similar structure but different functional groups.
Paraoxon: Another organophosphate compound with potent biological activity.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
55499-38-2 |
|---|---|
Molekularformel |
C9H19O3PS |
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane |
InChI |
InChI=1S/C9H19O3PS/c1-11-13(10,12-2)9(14-3)7-5-4-6-8-9/h4-8H2,1-3H3 |
InChI-Schlüssel |
KUWIWLSWRYXLDW-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1(CCCCC1)SC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


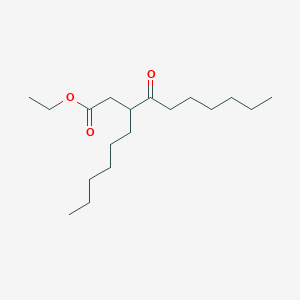

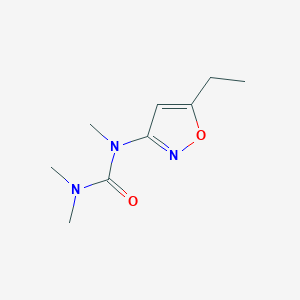
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
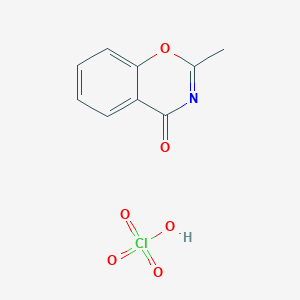
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
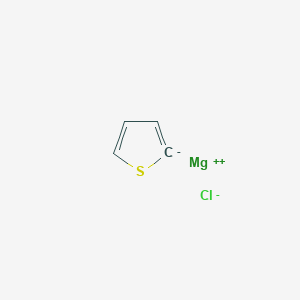
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
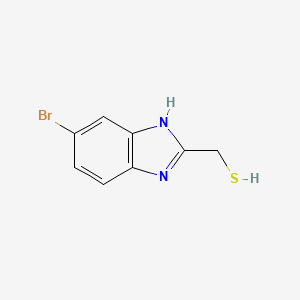
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
